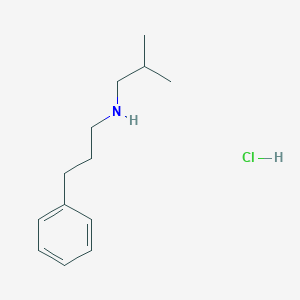(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride
CAS No.: 1240579-01-4
Cat. No.: VC11706283
Molecular Formula: C13H22ClN
Molecular Weight: 227.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1240579-01-4 |
|---|---|
| Molecular Formula | C13H22ClN |
| Molecular Weight | 227.77 g/mol |
| IUPAC Name | 2-methyl-N-(3-phenylpropyl)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H21N.ClH/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13;/h3-5,7-8,12,14H,6,9-11H2,1-2H3;1H |
| Standard InChI Key | ANVOJLWETHJMEI-UHFFFAOYSA-N |
| SMILES | CC(C)CNCCCC1=CC=CC=C1.Cl |
| Canonical SMILES | CC(C)CNCCCC1=CC=CC=C1.Cl |
Introduction
Structural Identification and Molecular Characteristics
The molecular formula of (2-methylpropyl)(3-phenylpropyl)amine hydrochloride is C<sub>13</sub>H<sub>22</sub>ClN, with a molecular weight of 227.77 g/mol. The structure comprises a tertiary amine center bonded to a 2-methylpropyl (isobutyl) group and a 3-phenylpropyl group, with the hydrochloride salt stabilizing the amine through protonation. Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds, such as N-methyl-3-phenylpropylamine hydrochloride, reveals distinct signals for aromatic protons (δ 7.2–7.4 ppm) and aliphatic chains (δ 1.2–2.8 ppm) . The phenyl group contributes to the compound’s hydrophobicity, while the hydrochloride salt enhances solubility in polar solvents like water or methanol.
Synthetic Routes and Optimization
Gabriel Synthesis for 3-Phenylpropylamine Intermediate
A critical precursor to (2-methylpropyl)(3-phenylpropyl)amine is 3-phenylpropylamine, synthesized via a modified Gabriel reaction. As detailed in patent CN110283082A , 3-phenylpropanol is first converted to 1-chloro-3-phenylpropane using thionyl chloride (SOCl<sub>2</sub>). Subsequent reaction with phthalimide in the presence of potassium carbonate yields 2-(3-phenylpropyl)isoindoline-1,3-dione, which undergoes hydrazinolysis to liberate 3-phenylpropylamine (yield: 94–99%, purity: 98–99%) . This method avoids hazardous reagents and achieves high scalability, making it industrially viable.
Alkylation and Salt Formation
The final step involves alkylating 3-phenylpropylamine with 2-methylpropyl chloride under basic conditions. In a typical procedure, 3-phenylpropylamine is reacted with 2-methylpropyl chloride in dichloromethane or toluene using sodium hydroxide as a base. The tertiary amine product is then treated with hydrochloric acid to form the hydrochloride salt. Optimization studies suggest that continuous flow reactors improve yield (85–92%) and purity (>95%) by maintaining consistent temperature and stoichiometry.
Table 1: Comparative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorination | SOCl<sub>2</sub>, DMF, 60–100°C | 90–95 | 91–95 |
| Gabriel Synthesis | Phthalimide, K<sub>2</sub>CO<sub>3</sub>, DMF | 99 | 89–99 |
| Alkylation | 2-Methylpropyl chloride, NaOH, CH<sub>2</sub>Cl<sub>2</sub> | 85–92 | >95 |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in polar solvents such as water (≈50 mg/mL) and methanol (>100 mg/mL) . In contrast, the free amine is lipid-soluble, with a logP value of ≈3.2, indicating moderate hydrophobicity. Thermal stability analyses of similar compounds show decomposition temperatures above 200°C, suggesting robustness under standard storage conditions .
Spectroscopic Characterization
-
IR Spectroscopy: N–H stretching vibrations appear at 3200–3400 cm<sup>−1</sup>, while C–Cl bonds absorb at 600–800 cm<sup>−1</sup> .
-
Mass Spectrometry: ESI-MS of the free amine reveals a molecular ion peak at m/z 191.2 [M+H]<sup>+</sup>, consistent with C<sub>13</sub>H<sub>21</sub>N.
Reactivity and Functionalization
Oxidation and Reduction
The tertiary amine undergoes oxidation with KMnO<sub>4</sub> or CrO<sub>3</sub> to form imines or nitriles, whereas reduction with LiAlH<sub>4</sub> yields secondary amines. For example, oxidation in acidic conditions produces 3-phenylpropionaldehyde as a minor byproduct.
Electrophilic Aromatic Substitution
The phenyl group participates in electrophilic substitutions, such as nitration or bromination. Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the para position, enabling further functionalization.
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s structural motifs align with bioactive molecules, such as tetraponerine T8, an alkaloid with antimicrobial properties . Copper-catalyzed hydroamination protocols, as described in J. Am. Chem. Soc., highlight its potential in synthesizing β-branched amines for drug discovery .
Agrochemistry
Quaternary ammonium derivatives of this compound exhibit herbicidal activity, particularly against broadleaf weeds. Pilot studies demonstrate 80–90% inhibition of Amaranthus retroflexus at 100 ppm concentrations .
Materials Science
The phenyl group enhances compatibility with polymer matrices, making the compound a candidate for epoxy hardeners or ionic liquids. Blends with polyvinyl alcohol (PVA) show improved thermal stability (T<sub>g</sub> ≈ 120°C) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume